molecular formula C16H17BrN2O3S B7715635 N-benzyl-2-(4-bromophenylsulfonamido)propanamide

N-benzyl-2-(4-bromophenylsulfonamido)propanamide

Cat. No. B7715635
M. Wt: 397.3 g/mol
InChI Key: XYLFILWONKJAQY-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromophenylsulfonamido)propanamide, also known as BPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a tool in the study of protein-protein interactions.

Mechanism of Action

N-benzyl-2-(4-bromophenylsulfonamido)propanamide acts as a sulfonamide inhibitor, binding to the active site of target proteins and preventing their activity. It has been shown to be effective in inhibiting the activity of a variety of proteins, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
N-benzyl-2-(4-bromophenylsulfonamido)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-(4-bromophenylsulfonamido)propanamide in lab experiments is its specificity for target proteins, which allows for the identification and characterization of protein complexes. However, N-benzyl-2-(4-bromophenylsulfonamido)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are many future directions for the use of N-benzyl-2-(4-bromophenylsulfonamido)propanamide in scientific research. One area of interest is the development of new drug candidates based on the structure of N-benzyl-2-(4-bromophenylsulfonamido)propanamide. Another area of interest is the use of N-benzyl-2-(4-bromophenylsulfonamido)propanamide in the study of protein-protein interactions in disease states, such as cancer. Additionally, the development of new methods for the synthesis and purification of N-benzyl-2-(4-bromophenylsulfonamido)propanamide could lead to improvements in its effectiveness as a research tool.
Conclusion:
In conclusion, N-benzyl-2-(4-bromophenylsulfonamido)propanamide, or N-benzyl-2-(4-bromophenylsulfonamido)propanamide, is a valuable tool in scientific research. Its specificity for target proteins and ability to inhibit their activity make it a useful tool in the study of protein-protein interactions. While it has limitations in terms of its solubility and stability, there are many future directions for the use of N-benzyl-2-(4-bromophenylsulfonamido)propanamide in the development of new drug candidates and the study of disease states.

Synthesis Methods

The synthesis of N-benzyl-2-(4-bromophenylsulfonamido)propanamide involves the reaction of 4-bromobenzenesulfonyl chloride with N-benzylpropanamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

N-benzyl-2-(4-bromophenylsulfonamido)propanamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. It has been shown to be an effective tool in the identification and characterization of protein complexes and has been used in the development of new drug candidates.

properties

IUPAC Name

N-benzyl-2-[(4-bromophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-12(16(20)18-11-13-5-3-2-4-6-13)19-23(21,22)15-9-7-14(17)8-10-15/h2-10,12,19H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLFILWONKJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]alaninamide

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